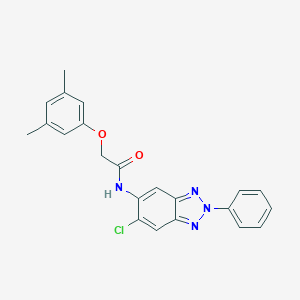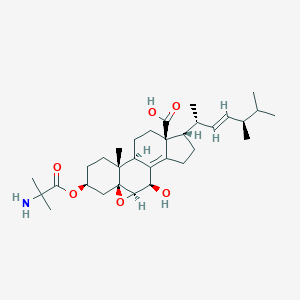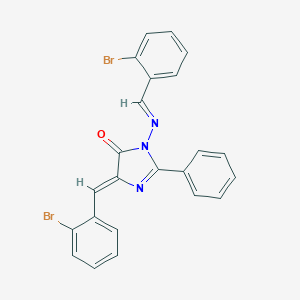![molecular formula C17H15ClN4O2S B237229 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide, also known as BTA-1, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 is a member of the benzothiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide is not fully understood, but it is believed to act through multiple pathways. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including histone deacetylases and topoisomerases. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to disrupt bacterial cell membranes, leading to cell death.
实验室实验的优点和局限性
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, there are also limitations to working with N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the study of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. One area of research is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as a cancer therapy. Further studies are needed to optimize the therapeutic potential of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide and to determine its efficacy in vivo. Another area of research is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as an anti-inflammatory agent. Studies are needed to determine the optimal dosing and delivery methods for N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide in the treatment of inflammatory diseases. Additionally, further studies are needed to explore the potential of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as an antibiotic, particularly in the context of antibiotic-resistant bacteria.
合成方法
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-chloronicotinic acid, which is then reacted with thionyl chloride to produce 2-chloronicotinoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to produce N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. The synthesis of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been optimized to produce high yields and purity.
科学研究应用
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have anti-microbial effects against a range of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
属性
产品名称 |
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide |
|---|---|
分子式 |
C17H15ClN4O2S |
分子量 |
374.8 g/mol |
IUPAC 名称 |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-4-14(23)22-17-21-12-7-6-10(9-13(12)25-17)20-16(24)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,24)(H,21,22,23) |
InChI 键 |
GGTDEHDKKUMRJB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
规范 SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)



![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
